The Strategic Intermediate: A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
The Strategic Intermediate: A Technical Guide to Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Heterocycle
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] Its unique bicyclic aromatic nature allows it to mimic purine bases and engage in various biological interactions. When further functionalized with a trifluoromethyl (-CF3) group, its properties are significantly enhanced. The -CF3 group is a powerful modulator of a molecule's physicochemical and pharmacokinetic properties, often improving metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
Physicochemical Properties and Characterization
The introduction of the methyl ester and trifluoromethyl groups imparts specific characteristics to the indazole core. The properties of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can be inferred from its structure and data available for its carboxylic acid precursor.
| Property | Value (for 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid) | Expected Impact of Methyl Esterification |
| Molecular Formula | C9H5F3N2O2[3][4] | C10H7F3N2O2 |
| Molecular Weight | 230.14 g/mol [3][4] | 244.17 g/mol |
| Appearance | White to off-white or light yellow crystalline powder (for the acid) | Expected to be a solid, likely crystalline |
| Solubility | Increased solubility in organic solvents (e.g., DCM, EtOAc, MeOH) compared to the carboxylic acid | |
| Reactivity | The carboxylic acid can undergo esterification, amidation, etc. | The ester is a versatile handle for further derivatization, such as amide formation via aminolysis or reduction to the corresponding alcohol. |
Characterization: Standard analytical techniques would be employed to confirm the structure and purity of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence of the methyl ester and trifluoromethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O stretch of the ester.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Synthesis and Purification: A Validated Protocol
The most direct and common method for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is the esterification of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid. A robust and scalable method involves acid-catalyzed esterification in methanol.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of indazole carboxylic acids.[6]
Materials:
-
6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid (CAS: 887576-98-9)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄) or Methanesulfonic acid (MsOH), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a stirred solution of 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid (0.1-0.2 eq) at room temperature.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with dichloromethane or ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Continue adding the bicarbonate solution until effervescence ceases.
-
Self-Validation: The cessation of gas evolution indicates that the acid catalyst has been fully neutralized, which is crucial for preventing product degradation during extraction and purification.
-
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate.
Applications in Drug Discovery
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The indazole core is a key pharmacophore in many kinase inhibitors, and the trifluoromethyl group can enhance their potency and pharmacokinetic properties.[1]
Role as a Kinase Inhibitor Scaffold
Many kinase inhibitors share a common structural motif where the indazole core acts as a hinge-binding moiety, interacting with the ATP-binding site of the kinase. The 3-carboxylate position is a convenient attachment point for side chains that can extend into other pockets of the active site, thereby conferring selectivity and potency. The 6-trifluoromethyl group often resides in a hydrophobic pocket, contributing to the overall binding affinity.
Caption: Derivatization pathways and applications of the title compound in drug discovery.
Use in the Synthesis of Synthetic Cannabinoids
It is also important to note that the indazole-3-carboxylate scaffold has been utilized in the synthesis of synthetic cannabinoids.[7][8] The N1 position of the indazole ring is typically alkylated, and the methyl ester at the 3-position is often converted to an amide. This highlights the versatility of this chemical scaffold, but also underscores the need for responsible use and awareness of its potential for misuse.
Conclusion
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a strategically important intermediate in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its trifluoromethyl-substituted indazole core makes it an attractive starting material for the development of novel therapeutics, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers and scientists in leveraging this valuable compound in their drug discovery and development efforts.
References
-
6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302. PubChem. [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
-
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com. [Link]
-
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate. methyl-group.com. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. [Link]
-
O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes. PubMed. [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid [cymitquimica.com]
- 4. 6-(Trifluoromethyl)-1H-indazole-3-carboxylic acid | C9H5F3N2O2 | CID 40424302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-(TRIFLUOROMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
